molecular formula C8H9N B8484842 Bicyclo[2.2.1]hept-2-ene-1-carbonitrile CAS No. 56804-05-8

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile

Cat. No.: B8484842
CAS No.: 56804-05-8
M. Wt: 119.16 g/mol
InChI Key: KOKLYLSZOGGBHE-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-1-carbonitrile is a useful research compound. Its molecular formula is C8H9N and its molecular weight is 119.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

56804-05-8

Molecular Formula

C8H9N

Molecular Weight

119.16 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carbonitrile

InChI

InChI=1S/C8H9N/c9-6-8-3-1-7(5-8)2-4-8/h1,3,7H,2,4-5H2

InChI Key

KOKLYLSZOGGBHE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C=C2)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 1 was repeated except that N-nitrosodiethylamine was used in place of N-nitrosodiphenylamine. N-nitrosodiethylamine was added to a mixed solution of dicyclopentadiene and acrylonitrile in an amount of 0.005% by weight. As a result, cyanonorbornene was continuously obtained with an average yield of 93% by mole. In this example, the amount of the soluble polymer produced was 0.01% by weight at the beginning of the reaction, which did not change significantly in 60 days after the initiation of the reaction. In addition , the operation was stopped after 80 days from the initiation to inspect in detail the inlet for the raw material, the inner wall, the outlet for the reaction solution and the-stirrer of the autoclave. No insoluble polymer was found to adhere to those surfaces.
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Yield
93%

Synthesis routes and methods II

Procedure details

Dicyclopentadiene of 54.2%, acrylonitrile of 45.8% and hydroquinone of 500 ppm as a polymerization inhibitor were mixed, and this mixed solution was continuously fed into a tubular reactor (inner diameter: 8 mm) at a rate of 50 ml/hr, wherein the reaction temperature was controlled to 153° C. in a residence time of the reaction solution of up to 5 hours, 170° C. in a residence time of up to 7 hours and 180° C. in a residence time of up to 9 hours. After this reaction reached a steady state, the reaction was further continued for 20 hours to obtain crude cyanonorbornene of about 1 liter having a purity of 95%. This was concentrated under reduced pressure to distill off unreacted cyclopentadiene and acrylonitrile, whereby cyanonorbornene of 950 g having a purity of 99.6% was obtained.
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